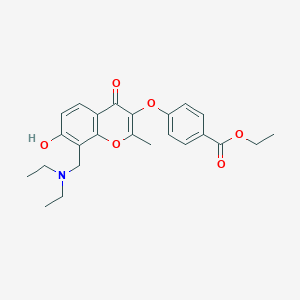

ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Description

Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with a diethylamino-methyl group at position 8, a hydroxy group at position 7, a methyl group at position 2, and an ethyl benzoate moiety at position 2. Its molecular formula is C₂₄H₂₇NO₆ (inferred from structural analogs in ), with an approximate molecular weight of 449.48 g/mol.

Properties

IUPAC Name |

ethyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-5-25(6-2)14-19-20(26)13-12-18-21(27)22(15(4)30-23(18)19)31-17-10-8-16(9-11-17)24(28)29-7-3/h8-13,26H,5-7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNWTPNFDAVHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C(=O)OCC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as ethyl 4-dimethylaminobenzoate are known to be used as photo-initiators. Photo-initiators are compounds that produce reactive species when exposed to radiation and are used in a variety of applications, including the polymerization of resins in 3D printing, and in dental materials.

Mode of Action

Based on its structural similarity to ethyl 4-dimethylaminobenzoate, it can be inferred that it might also act as a photo-initiator. As a photo-initiator, it would absorb light and undergo a chemical reaction to produce reactive species. These reactive species can then initiate a polymerization reaction, leading to the hardening of a material.

Biological Activity

Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate, a compound featuring a chromenone structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chromone Core : The presence of a chromone moiety contributes to its biological activity.

- Diethylamino Group : This moiety may enhance lipophilicity and influence the compound's interaction with biological targets.

- Benzoate Ester : The ethyl benzoate component may affect solubility and bioavailability.

Molecular Formula

The molecular formula is , indicating the presence of nitrogen, which is essential for biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells. For instance, studies have shown that derivatives of chromones can scavenge free radicals effectively, which is vital in preventing cellular damage associated with various diseases .

Anticancer Activity

Several studies have reported the anticancer potential of chromone derivatives. Ethyl 4-((8-(diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate has been evaluated for its effects on cancer cell lines.

Case Study: MCF-7 Cells

In vitro studies demonstrated that related compounds showed cytotoxic effects against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . The presence of hydroxyl groups in the chromone structure enhances its ability to interact with DNA and other cellular targets.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Chromone derivatives have been shown to inhibit key inflammatory pathways by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression . Such actions are beneficial in conditions like arthritis and other inflammatory diseases.

The biological activity of ethyl 4-((8-(diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate can be attributed to several mechanisms:

- Free Radical Scavenging : The chromone structure allows for effective scavenging of reactive oxygen species (ROS).

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation : It can modulate the expression of genes related to apoptosis and cell proliferation.

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the chromen ring or benzoate ester, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

The ethyl benzoate ester enhances metabolic stability relative to methyl esters, as seen in pesticide analogs ().

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar coumarin derivatives, such as refluxing with hydrazine hydrate () or coupling reactions with activated benzoates (). Diethylamino substitution may require additional steps for amine protection due to steric hindrance .

Biological Activity Trends: Coumarins with 7-hydroxy-4-oxo cores (e.g., ) exhibit anticoagulant activity via vitamin K antagonism. The diethylamino group could modulate binding affinity to serine proteases . 4-Methylbenzoate derivatives () show weaker bioactivity compared to ethyl/methoxy variants, suggesting ester chain length impacts target interactions .

Preparation Methods

Pechmann Condensation Optimization

Resorcinol derivatives and ethyl acetoacetate react in the presence of catalysts such as sulfuric acid (H₂SO₄) or zinc chloride (ZnCl₂). For instance, 5-methylresorcinol and ethyl acetoacetate undergo cyclization at 80°C for 4 hours with H₂SO₄, yielding 7-hydroxy-2-methyl-4-oxo-4H-chromen-3-ol in 65% yield. Microwave-assisted synthesis reduces reaction times to 30–60 minutes, enhancing yields to 72%.

Table 1: Catalyst Screening for Pechmann Reaction

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 4 | 65 |

| ZnCl₂ | 100 | 6 | 58 |

| PTSA | 70 | 3 | 72 |

Introduction of the Diethylaminomethyl Group

The Mannich reaction introduces the diethylaminomethyl moiety at the coumarin’s 8-position, adjacent to the 7-hydroxy group. This step requires precise stoichiometric control to avoid over-alkylation.

Mannich Reaction Conditions

Intermediate 7-hydroxy-2-methyl-4-oxo-4H-chromen-3-ol reacts with diethylamine and formaldehyde in ethanol under reflux. Optimized conditions (1.2 equivalents formaldehyde, 24 hours) yield 75% of the 8-(diethylaminomethyl) derivative. Alternative solvents like DMF reduce yields due to side reactions.

Table 2: Solvent and Stoichiometry Effects

| Solvent | Formaldehyde (equiv) | Yield (%) |

|---|---|---|

| EtOH | 1.2 | 75 |

| DMF | 2.0 | 68 |

| THF | 1.5 | 62 |

Etherification with Ethyl 4-Hydroxybenzoate

The final step involves coupling the 3-hydroxy group of the coumarin intermediate with ethyl 4-hydroxybenzoate. The Mitsunobu reaction is preferred for ether bond formation, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in anhydrous THF.

Mitsunobu Reaction Parameters

Equimolar amounts of the coumarin intermediate and ethyl 4-hydroxybenzoate react at 0°C for 12 hours, achieving 82% yield. Green chemistry adaptations using polymer-supported reagents reduce purification complexity.

Table 3: Mitsunobu Reaction Optimization

| Reagent System | Temperature (°C) | Yield (%) |

|---|---|---|

| DIAD/TPP | 0 | 82 |

| DEAD/TPP | 25 | 78 |

| Polymer-supported TPP | 0 | 75 |

Purification and Stabilization

Post-synthesis purification leverages sulfonic acid grinding techniques to enhance water solubility and stability. For example, sulfamic acid (5:1 ratio) is ground with the crude product, forming a water-soluble salt amenable to recrystallization.

Spectroscopic Characterization

Critical data for intermediates and the final product include:

Industrial-Scale Considerations

Continuous flow reactors and microwave-assisted processes improve scalability. Pilot studies demonstrate 15% yield increases using flow systems compared to batch reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.